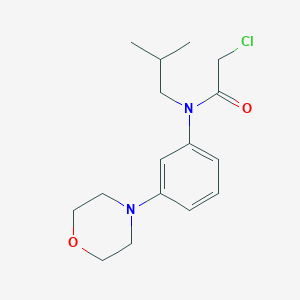
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide include the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory. Additionally, it has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the effects of acetylcholine on cognitive function and memory. Additionally, its anticancer properties make it a potential candidate for studying the growth and development of cancer cells. However, one limitation of using 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the study of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide. One direction could be to further explore its potential use as a treatment for Alzheimer's disease. Additionally, further research could be conducted to better understand its anticancer properties and its potential use in cancer treatment. Finally, the development of more specific inhibitors of acetylcholinesterase could be explored, which could lead to the development of more effective treatments for Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase and its anticancer properties make it a promising candidate for further study. However, its off-target effects and limitations in lab experiments must be taken into consideration when interpreting experimental results. Overall, the study of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide has the potential to lead to important advancements in the fields of neuroscience and oncology.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the reaction of 3-morpholin-4-ylphenylacetic acid with isobutyl chloroformate and morpholine in the presence of a base. The resulting product is then purified through recrystallization. This method has been proven to be efficient and reliable, yielding high-quality 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide has been studied for its potential use in scientific research. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-13(2)12-19(16(20)11-17)15-5-3-4-14(10-15)18-6-8-21-9-7-18/h3-5,10,13H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFEHVSJDFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)N2CCOCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
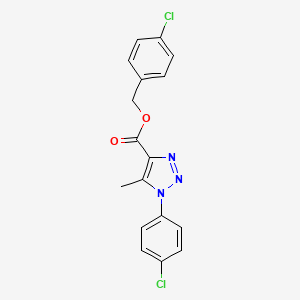
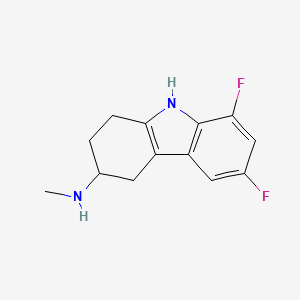
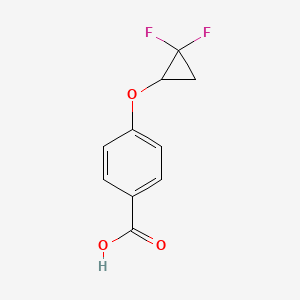
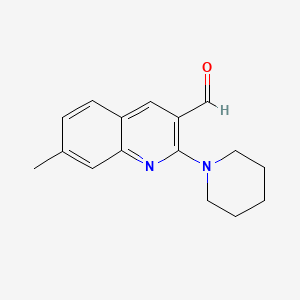
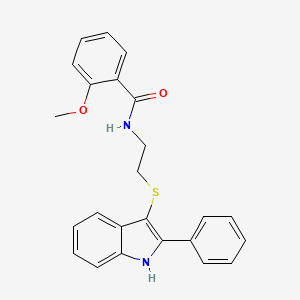
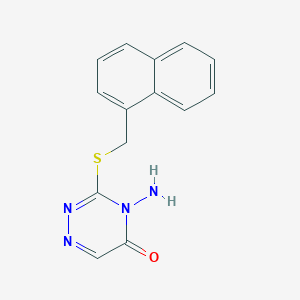
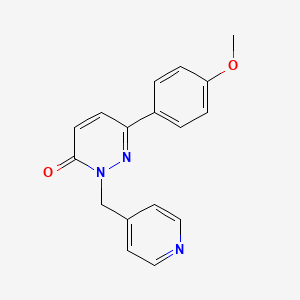
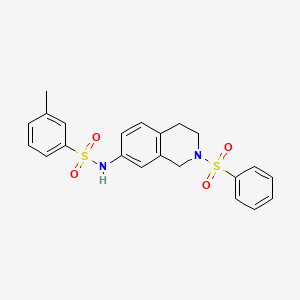
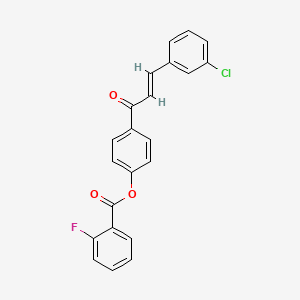
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)